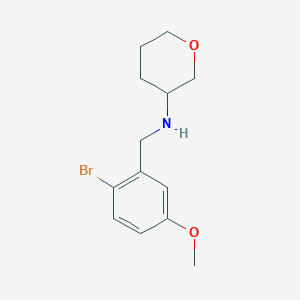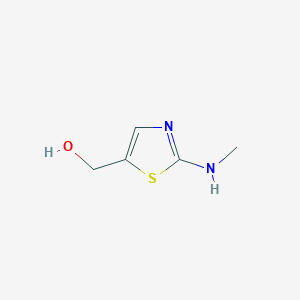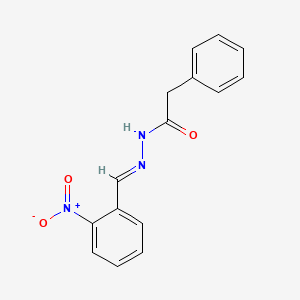
n-Cyclopropyl-n-(1,5-dimethyl-1h-pyrrole-2-carbonyl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Cyclopropyl-n-(1,5-dimethyl-1h-pyrrole-2-carbonyl)glycine is a synthetic organic compound with the molecular formula C12H16N2O3 This compound features a cyclopropyl group, a dimethyl-substituted pyrrole ring, and a glycine moiety
Métodos De Preparación
The synthesis of n-Cyclopropyl-n-(1,5-dimethyl-1h-pyrrole-2-carbonyl)glycine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 1,5-dimethyl-1H-pyrrole-2-carboxylic acid, which is then coupled with cyclopropylamine under appropriate conditions to form the desired product. The reaction conditions often involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Análisis De Reacciones Químicas
n-Cyclopropyl-n-(1,5-dimethyl-1h-pyrrole-2-carbonyl)glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions. .
Aplicaciones Científicas De Investigación
n-Cyclopropyl-n-(1,5-dimethyl-1h-pyrrole-2-carbonyl)glycine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of n-Cyclopropyl-n-(1,5-dimethyl-1h-pyrrole-2-carbonyl)glycine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may influence cellular processes such as signal transduction and gene expression .
Comparación Con Compuestos Similares
n-Cyclopropyl-n-(1,5-dimethyl-1h-pyrrole-2-carbonyl)glycine can be compared with other similar compounds, such as:
n-Cyclopropyl-n-(1,5-dimethyl-1h-pyrazole-4-carbonyl)glycine: This compound features a pyrazole ring instead of a pyrrole ring, which may result in different chemical and biological properties.
n-Cyclopropyl-n-(1,5-dimethyl-1h-pyrrole-2-carbonyl)alanine: This compound has an alanine moiety instead of glycine, potentially altering its reactivity and applications.
Propiedades
Fórmula molecular |
C12H16N2O3 |
|---|---|
Peso molecular |
236.27 g/mol |
Nombre IUPAC |
2-[cyclopropyl-(1,5-dimethylpyrrole-2-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C12H16N2O3/c1-8-3-6-10(13(8)2)12(17)14(7-11(15)16)9-4-5-9/h3,6,9H,4-5,7H2,1-2H3,(H,15,16) |
Clave InChI |
RPTJBPWAYJEKPI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(N1C)C(=O)N(CC(=O)O)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![n-Isopropyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide](/img/structure/B14914378.png)
![3-hydroxy-N'-[(1E)-1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene]naphthalene-2-carbohydrazide](/img/structure/B14914388.png)

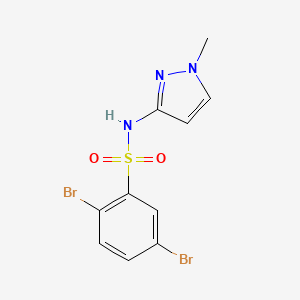
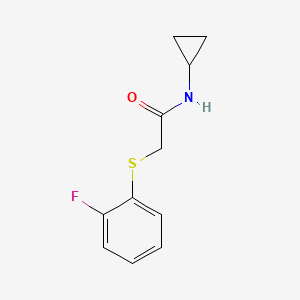
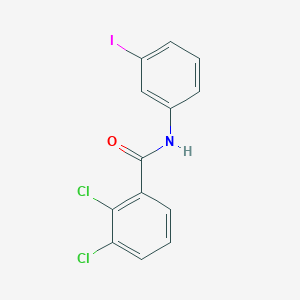
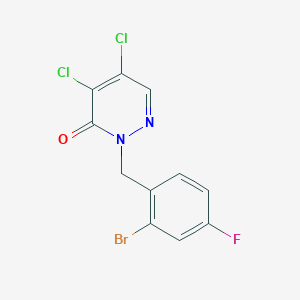
![2-cyano-1-[[methyl(propan-2-yl)sulfamoyl]amino]propane](/img/structure/B14914415.png)

![(1S,5S)-1,8,8-Trimethyl-2-azabicyclo[3.2.1]octan-3-one](/img/structure/B14914430.png)
